REACTION_CXSMILES
|
[CH2:1]1[CH:3]([C:4]([NH2:6])=[NH:5])[CH2:2]1.Cl.[CH2:8]([O:10][C:11](=[O:19])[C:12](=O)/[CH:13]=[CH:14]/OCC)[CH3:9].[O-]CC.[Na+]>C(O)C>[CH2:8]([O:10][C:11]([C:12]1[CH:13]=[CH:14][N:6]=[C:4]([CH:3]2[CH2:2][CH2:1]2)[N:5]=1)=[O:19])[CH3:9] |f:0.1,3.4|
|
Name
|
Heterocyclic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
C1CC1C(=N)N.Cl
|
Name
|
|
Quantity
|
4.39 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(\C=C\OCC)=O)=O
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the reaction mixture under reduced pressure
|
Type
|
CUSTOM
|
Details
|
partition the residue between ethyl acetate and brine
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the residue by silica gel chromatography (10-30% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NC(=NC=C1)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |